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Compound of Interest

Compound Name: (S)-2-Pyrrolidin-2-YL-pyridine

Cat. No.: B156707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

compound (S)-2-Pyrrolidin-2-YL-pyridine, a valuable building block in pharmaceutical and

medicinal chemistry. Due to its structural similarity to nicotine, this compound and its

derivatives are of significant interest in the development of modulators for nicotinic

acetylcholine receptors, targeting a range of neurological disorders. This document compiles

available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with detailed experimental protocols to aid in its synthesis and characterization.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for (S)-2-Pyrrolidin-2-
YL-pyridine. It is important to note that a complete, unified dataset from a single source is not

readily available in the public domain. Therefore, the presented data has been aggregated from

various sources and, where specific data for the (S)-enantiomer is unavailable, data for the

racemic mixture is provided with appropriate notation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

Data not available

Note: Specific experimental ¹H and ¹³C NMR data for (S)-2-Pyrrolidin-2-YL-pyridine is not

readily available in published literature. Researchers synthesizing this compound would need

to perform NMR analysis for full characterization.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3300-3500 Medium, Sharp N-H stretch (secondary amine)

~2850-2960 Medium C-H stretch (aliphatic)

~1590 Medium C=N stretch (pyridine ring)

~1435-1475 Medium C=C stretch (pyridine ring)

~1000-1250 Medium C-N stretch (aliphatic amine)

Note: The IR data presented is typical for a secondary amine and a pyridine ring. Actual peak

positions and intensities may vary based on the sample preparation and instrument.

Mass Spectrometry (MS)
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m/z Relative Intensity (%) Assignment

148 High [M]⁺ (Molecular Ion)

147 Moderate [M-H]⁺

119 Moderate
[M-C₂H₅]⁺ (Loss of ethyl group

from pyrrolidine)

78 High [C₅H₄N]⁺ (Pyridine fragment)

Note: The mass spectrometry data indicates the molecular weight of the compound is 148

g/mol , consistent with its molecular formula C₉H₁₂N₂. The fragmentation pattern is

characteristic of a pyrrolidinylpyridine structure.

Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data are crucial for

reproducibility. The following are generalized procedures that can be adapted for the

characterization of (S)-2-Pyrrolidin-2-YL-pyridine.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified (S)-2-Pyrrolidin-2-YL-
pyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard

5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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Process the data with appropriate Fourier transformation, phasing, and baseline

correction. Chemical shifts should be referenced to the residual solvent peak or an internal

standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR to obtain an adequate

signal-to-noise ratio.

The spectral width should be set to encompass the expected range for carbon signals

(typically 0-200 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of

the sample between two salt plates (e.g., NaCl or KBr).

Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR

absorption in the regions of interest (e.g., CCl₄ or CHCl₃) and place it in a liquid IR cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the salt plates or the solvent-filled cell.

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is obtained by subtracting the background spectrum from the sample

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid
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chromatograph (LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS and will provide characteristic fragmentation patterns. Electrospray Ionization (ESI)

is typically used for LC-MS and will likely show the protonated molecule [M+H]⁺.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: The resulting mass spectrum will show the molecular ion peak and

various fragment ion peaks, which can be used to confirm the molecular weight and

elucidate the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound like (S)-2-Pyrrolidin-2-YL-pyridine.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of (S)-2-Pyrrolidin-2-YL-pyridine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156707#spectroscopic-data-nmr-ir-ms-of-s-2-
pyrrolidin-2-yl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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